- Method for reducing byproduct generated during production of o-methyl-N-acetoacetanilide, China, , ,

Cas no 93-68-5 (N-(2-methylphenyl)-3-oxobutanamide)

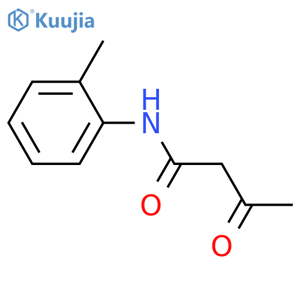

93-68-5 structure

Product Name:N-(2-methylphenyl)-3-oxobutanamide

CAS No:93-68-5

Molecular Formula:C11H13NO2

Molecular Weight:191.226423025131

MDL:MFCD00008782

CID:34714

PubChem ID:7154

N-(2-methylphenyl)-3-oxobutanamide Properties

Names and Identifiers

-

- 3-Oxo-N-(o-tolyl)butanamide

- AAOT

- Acetoacet-o-toluidide

- N-(2-Methylphenyl)-3-oxo-butanamide

- 2'-Methylacetoacetanilide

- O-Methyl-N-Acetoacetyl Aniline

- O-Acetoacetotoluidide

- N-ACETOACETYL-O-TOLUIDINE

- 2-Methylacetoacetanilide

- 2'-Methylacetoacetanilide (AAOT)

- 2'-acetoacetoluidide

- 2-ACETOACETOTOLUIDIDE

- 2-acetyl-6-methylacetanilide

- 2'-METHYL-3-PHENYLPROPIOPHENONE

- 2'-Methylacetoacetan

- ACETO ACET O TOLUIDINE

- acetoacetamino-2-methylbenzene

- Acetoacet-O-toludide

- AcetoAcet-O-Toluilide

- acetoacetyl o-methylaniline

- N-(2-methylphenyl)acetoacetamide

- N-(o-tolyl)acetoacetic amide

- O-Acetoacetoluidide

- N-Acetoacetyl-2-methylaniline

- N-(2-Methylphenyl)-3-oxobutanamide

- Acetoacet-o-toluidine

- 2-Acetoacetylaminotoluene

- Butanamide, N-(2-methylphenyl)-3-oxo-

- Acetoacetyl-2-methylanilide

- Acetoaceto-ortho-toluidide

- MCN1GV8J3R

- TVZIWRMELPWPPR-UHFFFAOYSA-N

- DSSTox_CID_6562

- DSSTox_RID_78151

- DSSTox_GSID_26562

- CAS-9

- N-(2-Methylphenyl)-3-oxobutanamide (ACI)

- o-Acetoacetotoluidide (6CI, 7CI, 8CI)

- 2-(Acetoacetylamino)toluene

- 2′-Methylacetoacetanilide

- 3-Oxo-N-o-tolyl-butyramide

- Acetoacetic acid 2-methylanilide

- Acetoacetic acid o-toluidide

- NSC 7655

- o-Methylacetoacetanilide

- Acetoacet -o-Toluilide

- 3-oxo-N-o-tolylbutanamide

- CHEMBL1893178

- W-100233

- NCGC00164200-02

- STK400317

- UNII-MCN1GV8J3R

- AI3-08708

- Q27283887

- MFCD00008782

- N-Acetoacetyl o-toluidide

- o-Acetoacetotoluidide, 98%

- BRN 2099098

- NCGC00256990-01

- NSC-7655

- NCGC00258860-01

- EN300-18263

- 2\\'-Methylacetoacetanilide

- DTXSID3026562

- 93-68-5

- NCGC00164200-01

- SCHEMBL382223

- A1020

- NS00005760

- Z57708665

- DTXCID206562

- F1723-0105

- WLN: 1V1VMR B

- N-(2-Methylphenyl)-3-oxobutanamide #

- 4-12-00-01777 (Beilstein Handbook Reference)

- Tox21_303146

- Tox21_201308

- CCRIS 7750

- Acetoacet-ortho-toluidide

- CAS-93-68-5

- EC 202-267-0

- N~1~-(2-METHYLPHENYL)-3-OXOBUTANAMIDE

- EINECS 202-267-0

- BS-4052

- AKOS000120625

- DB-057420

- NSC7655

- ortho-Acetoacetotoluidide

-

- MDL: MFCD00008782

- InChIKey: TVZIWRMELPWPPR-UHFFFAOYSA-N

- Inchi: 1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)

- SMILES: O=C(CC(C)=O)NC1C(C)=CC=CC=1

- BRN: 2099098

Computed Properties

- Exact Mass: 191.09500

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 2

- Rotatable Bond Count: 3

- Monoisotopic Mass: 191.094629

- Heavy Atom Count: 14

- Complexity: 225

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 1.3

- Tautomer Count: 8

- Surface Charge: 0

- Topological Polar Surface Area: 46.2

Experimental Properties

- LogP: 1.98560

- PSA: 46.17000

- Refractive Index: 1.5220 (estimate)

- Boiling Point: 326.97°C (rough estimate)

- Melting Point: 104.0 to 108.0 deg-C

- Flash Point: 143°C

- FEMA: 3709

- Color/Form: White acicular crystals

- Solubility: Not determined

- Density: 1.06

N-(2-methylphenyl)-3-oxobutanamide Security Information

-

Symbol:

- RTECS:AK6550000

- WGK Germany:1

- Safety Instruction: S36

- Risk Phrases:R22

-

Dangerous goods sign:

- Hazard Statement: H302

- Warning Statement: P264-P270-P301+P312+P330-P501

- Prompt:warning

- Storage Condition:Store at room temperature

- Risk Phrases: R22

- Signal Word:Warning

- TSCA:Yes

N-(2-methylphenyl)-3-oxobutanamide Customs Data

- HS CODE:2924299090

- Customs Data:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2-methylphenyl)-3-oxobutanamide Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P003I50-25g |

2'-Methylacetoacetanilide (AAOT) |

93-68-5 | 98% | 25g |

$5.00 | 2025-02-19 | |

| A2B Chem LLC | AB62676-25g |

2'-Methylacetoacetanilide (AAOT) |

93-68-5 | 98% | 25g |

$5.00 | 2024-07-18 | |

| Aaron | AR003IDC-25g |

2'-Methylacetoacetanilide (AAOT) |

93-68-5 | 99% | 25g |

$5.00 | 2025-01-22 | |

| abcr | AB135547-25 g |

N-Acetoacetyl-o-toluidine; 98% |

93-68-5 | 25g |

€42.40 | 2022-09-01 | ||

| Ambeed | A595917-25g |

2-Methylacetoacetanilide |

93-68-5 | 98% | 25g |

$6.0 | ||

| Enamine | EN300-18263-0.05g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Life Chemicals | F1723-0105-0.25g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| OTAVAchemicals | 7118481622-50MG |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 95% | 50MG |

$29 | 2023-07-10 | |

| TRC | M220460-1g |

2'-Methylacetoacetanilide |

93-68-5 | 1g |

$ 50.00 | 2022-06-04 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L02812-100g |

2-Acetoacetotoluidide, 99+% |

93-68-5 | 99+% | 100g |

¥563.00 |

N-(2-methylphenyl)-3-oxobutanamide Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Solvents: Ethanol ; 10 °C; 10 °C → 35 °C; 4 h, 35 °C; 35 °C → 40 °C

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Solvents: Ethanol , Water

Reference

- Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene, European Patent Organization, , ,

Synthetic Circuit 3

Synthetic Circuit 4

Synthetic Circuit 5

Reaction Conditions

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

Reference

- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles, Tetrahedron Letters, 2016, 57(30), 3298-3302

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; rt

Reference

- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

Synthetic Circuit 7

Synthetic Circuit 8

Reaction Conditions

1.1 Catalysts: Potassium tert-butoxide ; 4.0 min, heated

Reference

- Synthesis, antibacterial and antimycobacterial activities of some new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines, European Journal of Medicinal Chemistry, 2011, 46(5), 1564-1571

Synthetic Circuit 9

Synthetic Circuit 10

Synthetic Circuit 11

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: Silver hexafluoroantimonate Catalysts: Tricyclohexylphosphine , Cobalt dibromide Solvents: 1,2-Dichloroethane ; 20 h, 115 °C

Reference

- Cobalt catalyzed regioselective C-H methylation/acetoxylation of anilides: new routes for C-C and C-O bond formation, Organic Chemistry Frontiers, 2019, 6(12), 2043-2047

Synthetic Circuit 13

Synthetic Circuit 14

Synthetic Circuit 15

Synthetic Circuit 16

Reaction Conditions

1.1 Solvents: Ethanol ; 20 °C

Reference

- Preparation method of bright yellow pigment for printing ink, China, , ,

Synthetic Circuit 17

Synthetic Circuit 18

Reaction Conditions

1.1 30 min, 170 - 175 °C; 2 h, 170 - 175 °C; overnight, cooled

Reference

- Synthetic studies on [2,6]naphthyridine compounds and its derivatives - synthesis of 5-hydroxybenzo[c][2,6]naphthyridine 1,4-dione, Chemical Science Review and Letters, 2014, 3(10), 258-265

Synthetic Circuit 19

Reaction Conditions

1.1 Catalysts: Sodium hydroxide Solvents: Toluene ; 10 - 15 h, 110 °C

Reference

- Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides, European Journal of Medicinal Chemistry, 2008, 43(10), 2103-2115

Synthetic Circuit 20

Reaction Conditions

1.1 Solvents: Dichloromethane ; 2.5 h, 25 °C

Reference

- Knorr Cyclizations and Distonic Superelectrophiles, Journal of Organic Chemistry, 2007, 72(25), 9761-9764

N-(2-methylphenyl)-3-oxobutanamide Raw materials

N-(2-methylphenyl)-3-oxobutanamide Preparation Products

N-(2-methylphenyl)-3-oxobutanamide Suppliers

SHANG HAI TENG ZHUN Biotechnology Co., Ltd.

(CAS:93-68-5)

MR./MRS.:ZHANG JING LI

Phone:19821570922

Email:angela@labgogo.com

Zouping Mingyuan Import and Export Trading Co., Ltd

Gold Member

(CAS:93-68-5)

MR./MRS.:WANG JING LI

Phone:18054301623

Email:steven827708@hotmail.com

J&K Scientific

(CAS:93-68-5)

MR./MRS.:ZHAI XIAN SHENG

Phone:18210857532

Email:xiangyang.zhai@jk-sci.com

Suzhou Senfeida Chemical Co., Ltd

Gold Member

(CAS:93-68-5)

MR./MRS.:WANG TING TING

Phone:13862111431

Email:sales2@senfeida.com

Web:https://senfeida.en.made-in-china.com/

Hubei Baidu Chemistry Co.,Ltd.

(CAS:93-68-5)

MR./MRS.:PENG XING

Phone:18871490324

Email:1400878899@qq.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:93-68-5)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:93-68-5)

MR./MRS.:A LA DING

Phone:

Email:anhua.mao@aladdin-e.com

N-(2-methylphenyl)-3-oxobutanamide Related Literature

-

Ji?í Kaleta,Josef Michl,Cécile Mézière,Sergey Simonov,Leokadiya Zorina,Pawel Wzietek,Antonio Rodríguez-Fortea,Enric Canadell,Patrick Batail CrystEngComm 2015 17 7829

-

Guanghua Xia,Jingfeng Wang,Shuhong Sun,Yanlei Zhao,Yiming Wang,Zhe Yu,Shanshan Wang,Changhu Xue Food Funct. 2016 7 704

-

Xinxin Yu,Feixue Zou,Peipei Yao,Xirong Huang,Yinbo Qu Soft Matter 2014 10 6425

-

Zhongtao Feng,Yixiao Jiang,Huapeng Ruan,Yue Zhao,Gengwen Tan,Li Zhang,Xinping Wang Dalton Trans. 2019 48 14975

-

5. Derivatives of acetoacetic acid. Part V. The reaction of diketen with thioureas, amidines, guanidines, and S-substituted thrioureasR. N. Lacey J. Chem. Soc. 1954 839

-

Bj?rn Kuttich,Ann-Kathrin Grefe,Bernd Stühn Soft Matter 2016 12 6400

-

Markus Domschke,Martin Kraska,Rudolf Feile,Bernd Stühn Soft Matter 2013 9 11503

-

8. Characterisation of aerosol OT-stabilised oil-in-water microemulsions using a time-resolved fluorescence methodPaul D. I. Fletcher J. Chem. Soc. Faraday Trans. 1 1987 83 1493

-

9. Studies of some ternary complexes of copper(II) involving π-bonding ligandsK. Gopalakrishnan,Pabitra K. Bhattacharya J. Chem. Soc. Dalton Trans. 1981 543

-

Javier A. Cabeza,Israel Fernández,Pablo García-álvarez,Rubén García-Soriano,Carlos J. Laglera-Gándara,Rubén Toral Dalton Trans. 2021 50 16122

Recommended suppliers

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-68-5)2'-Methylacetoacetanilide

Purity:99.9%

Quantity:200kg

Price($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-68-5)2'-Methylacetoacetanilide

Purity:98%

Quantity:Company Customization

Price($):discuss personally